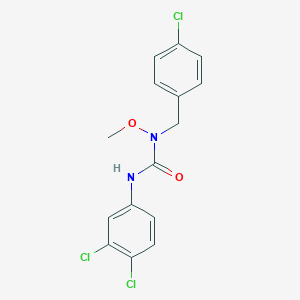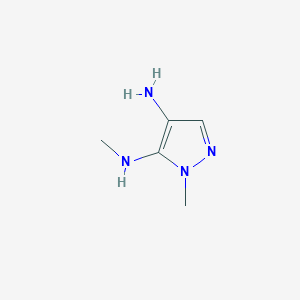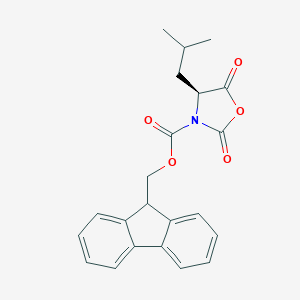
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a methoxy group (-O-CH3) and two phenyl rings, one of which is substituted with a benzyl group (-CH2-C6H5) and three chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl rings. The chlorine atoms could be added through electrophilic aromatic substitution reactions. The urea group could be formed through a reaction of an isocyanate with an alcohol or amine.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The electron-withdrawing chlorine atoms would likely cause the compound to be quite polar, and the presence of the urea group could allow for hydrogen bonding.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo further substitution reactions, and the urea group could react with various nucleophiles. The methoxy group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the chlorine atoms and the urea group could allow for hydrogen bonding, which could influence its melting point, boiling point, and other physical properties.Safety And Hazards
As with any chemical compound, handling “1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin or eyes. It’s also possible that it could pose environmental hazards due to the presence of the chlorine atoms.
Direcciones Futuras
Given the lack of specific information on this compound, future research could focus on synthesizing the compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and any biological activity it might have.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. The actual properties and reactivity of the compound could vary. Always consult with a qualified chemist or chemical engineer when working with unknown compounds.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3,4-dichlorophenyl)-1-methoxyurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O2/c1-22-20(9-10-2-4-11(16)5-3-10)15(21)19-12-6-7-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLDMOQMUEJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375699 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(3,4-dichlorophenyl)-1-methoxyurea | |
CAS RN |
149282-25-7 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-N'-(3,4-dichlorophenyl)-N-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)









